REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([S:14]([O-:16])=[O:15])[CH:11]=[CH:12][CH:13]=2)[CH2:4]1.[Li+].C1C(=O)N([Cl:25])C(=O)C1.CN1CCC2C(=C(N)C=CC=2)C1>ClCCl>[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([S:14]([Cl:25])(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=2)[CH2:4]1 |f:0.1|
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Name
|
lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC1CN(CC1)C=1C=C(C=CC1)S(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
H2O ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC2=C(C=CC=C2CC1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, for 15 minutes while the temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 250 mL round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
to react for an additional 25 minutes at room temperature
|
Duration
|
25 min
|
Type
|
WASH
|
Details
|
The resulting mixture was washed 2 times with 50 mL of NaHSO3 and 2 times with 50 mL of brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
by eluting through a column with a 2:3 ethyl acetate/petroleum ether solvent system
|
Type
|
CUSTOM
|
Details
|
This resulted in 6.6 g (82.5%) of 3-(3-methoxypyrrolidin-1-yl)benzene-1-sulfonyl chloride as yellow oil
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC1CN(CC1)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |